molecular formula C16H16FN3O2S B4722644 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide

1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide

Cat. No. B4722644
M. Wt: 333.4 g/mol
InChI Key: CLHMJISKQHOEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling pathway, which plays a crucial role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and has the potential to become an effective therapeutic agent for the treatment of B-cell malignancies.

Mechanism of Action

1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide targets BTK, a key enzyme involved in B-cell receptor signaling pathway. BTK plays a crucial role in the development and progression of various B-cell malignancies by regulating B-cell proliferation, survival, and differentiation. 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide inhibits BTK activity by binding to the ATP-binding site of the enzyme, leading to decreased downstream signaling pathways and ultimately decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has been shown to have significant biochemical and physiological effects in preclinical models of B-cell malignancies. In vitro studies have demonstrated that 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have shown that 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has significant antitumor activity in xenograft models of B-cell malignancies. 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has also been shown to have minimal off-target effects and to be well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has several advantages as a therapeutic agent for the treatment of B-cell malignancies. It has shown significant antitumor activity in preclinical models and has the potential to become an effective therapeutic agent for the treatment of B-cell malignancies. 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has also been shown to have minimal off-target effects and to be well-tolerated in preclinical studies. However, there are also limitations to the use of 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide in lab experiments. 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide is a small molecule inhibitor and may have limited efficacy in patients with high BTK expression levels. Additionally, 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide may have limited efficacy in patients with mutations in downstream signaling pathways.

Future Directions

There are several future directions for the study of 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide. One potential direction is the use of 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide in combination with other therapeutic agents for the treatment of B-cell malignancies. Combination therapy has the potential to improve efficacy and overcome resistance mechanisms. Another potential direction is the study of 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide in patients with different types of B-cell malignancies, including CLL, MCL, and DLBCL. Finally, the development of biomarkers for patient selection and monitoring of response to 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide is an important future direction for the study of this therapeutic agent.

Scientific Research Applications

1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide has significant antitumor activity in xenograft models of B-cell malignancies.

properties

IUPAC Name

1-(2-fluorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-13-4-2-1-3-12(13)15(22)20-8-5-11(6-9-20)14(21)19-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHMJISKQHOEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(2-fluorobenzoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.